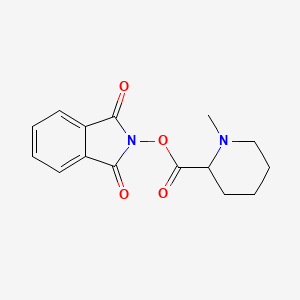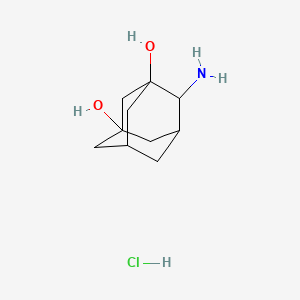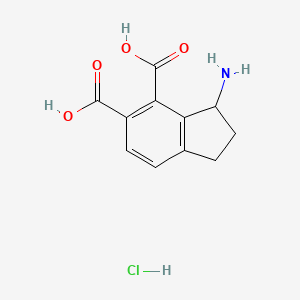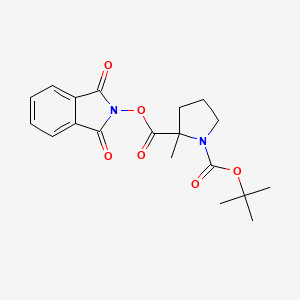
3-(2-aminoethyl)-1H-indole-1-carbaldehyde, formic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-aminoethyl)-1H-indole-1-carbaldehyde, formic acid (3-AEICA) is an organic compound composed of nitrogen and oxygen atoms. It is a derivative of indole-1-carbaldehyde, which is an important intermediate in the synthesis of a variety of biologically active compounds. 3-AEICA is widely used in medicinal chemistry, biochemistry, and pharmacology due to its unique properties. It has been found to possess anti-inflammatory, anti-oxidant, and anti-tumor activities, and has been used in the development of new drugs.
Wissenschaftliche Forschungsanwendungen
3-(2-aminoethyl)-1H-indole-1-carbaldehyde, formic acid has a wide range of applications in scientific research. It has been used in the synthesis of a variety of biologically active compounds, including anti-inflammatory agents, anti-oxidants, and anti-tumor agents. It has also been used to study the structure and function of proteins, as well as to investigate the mechanisms of drug action. Additionally, it has been used to study the pharmacokinetics and pharmacodynamics of drugs, as well as to identify new drug targets.
Wirkmechanismus
The mechanism of action of 3-(2-aminoethyl)-1H-indole-1-carbaldehyde, formic acid is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in inflammation and oxidative stress, as well as by modulating the activity of transcription factors involved in gene expression. Additionally, it has been suggested that 3-(2-aminoethyl)-1H-indole-1-carbaldehyde, formic acid may act as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
3-(2-aminoethyl)-1H-indole-1-carbaldehyde, formic acid has been shown to possess anti-inflammatory, anti-oxidant, and anti-tumor activities. In animal models, it has been found to reduce inflammation and oxidative stress, as well as to inhibit tumor growth. Additionally, it has been found to possess anti-angiogenic and anti-metastatic properties, which may be beneficial in the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(2-aminoethyl)-1H-indole-1-carbaldehyde, formic acid in laboratory experiments include its low cost and easy availability. Additionally, it can be easily synthesized and is stable under a variety of conditions. However, there are some limitations associated with its use. For example, it is toxic and should be handled with caution. Additionally, it can be degraded by light and heat, and should be stored in a cool, dark place.
Zukünftige Richtungen
For research include the development of new drugs based on 3-(2-aminoethyl)-1H-indole-1-carbaldehyde, formic acid, as well as the investigation of its effects on other diseases and disorders. Additionally, further research is needed to better understand its mechanism of action, as well as to identify new targets for drug development. Finally, further studies are needed to investigate the potential toxic effects of 3-(2-aminoethyl)-1H-indole-1-carbaldehyde, formic acid, as well as to develop methods for its safe and effective use.
Synthesemethoden
3-(2-aminoethyl)-1H-indole-1-carbaldehyde, formic acid can be synthesized by the reaction of indole-1-carbaldehyde with 2-aminoethanol in the presence of a base, such as sodium hydroxide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 80-90°C. The reaction is typically complete in 1-2 hours, and yields a product with a purity of 98-99%.
Eigenschaften
IUPAC Name |
3-(2-aminoethyl)indole-1-carbaldehyde;formic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O.CH2O2/c12-6-5-9-7-13(8-14)11-4-2-1-3-10(9)11;2-1-3/h1-4,7-8H,5-6,12H2;1H,(H,2,3) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYRXIZOAIXKKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2C=O)CCN.C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-aminoethyl)-1H-indole-1-carbaldehyde; formic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6605544.png)
![N'-[(adamantan-2-yl)methyl]morpholine-4-carboximidamide hydrobromide](/img/structure/B6605553.png)
![ethyl 2-{4-[(fluorosulfonyl)oxy]-1-benzofuran-6-yl}acetate](/img/structure/B6605563.png)
![2-{bicyclo[2.2.1]heptan-2-yl}-2,2-difluoroacetic acid](/img/structure/B6605571.png)
![N-{[4-(difluoromethyl)phenyl]methyl}-2-oxo-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B6605573.png)
![rac-tert-butyl N-{[(1R,2S)-2-acetylcyclopropyl]methyl}carbamate](/img/structure/B6605585.png)
![2-{[4-(4-bromophenyl)-8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-8-azaspiro[4.5]decan-4-yl]oxy}acetic acid](/img/structure/B6605588.png)


amino}acetic acid, Mixture of diastereomers](/img/structure/B6605618.png)
![1-azabicyclo[3.3.1]nonan-3-amine dihydrochloride, Mixture of diastereomers](/img/structure/B6605619.png)


![2-[(tert-butoxy)carbonyl]-7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid](/img/structure/B6605630.png)